7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[(2-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic coumarin derivative featuring a fused cyclopentane ring and a chromen-4-one core. The compound is substituted at the 7-position with a 2-methoxybenzyloxy group, which confers distinct electronic and steric properties. The compound’s synthesis typically involves nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy moiety .
Properties
IUPAC Name |
7-[(2-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-18-8-3-2-5-13(18)12-23-14-9-10-16-15-6-4-7-17(15)20(21)24-19(16)11-14/h2-3,5,8-11H,4,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQOKYVXQYIJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic compound belonging to the class of chromene derivatives. This compound has attracted attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The molecular formula of this compound is C20H18O4, with a molecular weight of approximately 334.36 g/mol. The compound features a chromene backbone modified with a methoxybenzyl ether group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O4 |
| Molecular Weight | 334.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 324055-70-1 |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This action contributes to its protective effects against cellular damage.
- Anti-inflammatory Effects : Studies have shown that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of cell cycle regulators. It may also inhibit tumor growth by interfering with angiogenesis.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast and colon cancer) in vitro. The IC50 values were found to be lower than those of standard chemotherapeutic agents, indicating a strong potential for further development as an anticancer drug .
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan in rats, the compound exhibited a dose-dependent reduction in paw edema, suggesting that it effectively mitigates inflammatory responses .
Comparative Biological Activity
To understand the unique properties of this compound compared to similar compounds, a comparative analysis was performed:
| Compound | Anticancer Activity | Anti-inflammatory Activity | Antioxidant Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 8-chloro-7-[(4-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one | Moderate | High | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally analogous derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variation on the Benzyl Group
Modifications to the benzyloxy group significantly influence molecular interactions and metabolic stability:
Notes:
- The 2-methoxybenzyloxy group in the parent compound may exhibit unique regioselectivity in metabolism compared to 4-substituted analogs due to steric hindrance near the methoxy group .
- Fluorinated benzyl groups (e.g., 4-F) enhance bioavailability but may introduce metabolic liabilities via oxidative defluorination .
Halogenated Derivatives
Halogenation alters electronic properties and target engagement:
Notes:
- Chlorine at C8 reduces metabolic oxidation at the chromenone core but may increase hepatotoxicity risks .
- Methoxy groups counterbalance chlorine’s electronic effects, as seen in the 4-methoxybenzyloxy analog .
Alkyl and Alkoxy Modifications
Alkyl/alkoxy chains modulate solubility and target selectivity:
Notes:
- Allyloxy groups are metabolically labile due to epoxidation pathways, limiting in vivo utility .
- Hexyl chains improve blood-brain barrier penetration but may reduce aqueous solubility .
Biotransformation and Metabolic Stability
Biotransformation studies using Cunninghamella elegans and Aspergillus brasiliensis reveal that hydroxylation occurs preferentially at unactivated carbons in dihydrocyclopenta[c]chromenone derivatives. For example:
- 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is hydroxylated to 7,9-dihydroxy-... under fungal metabolism, suggesting that electron-donating groups (e.g., methoxy) may redirect oxidation sites .
- Compounds with bulky substituents (e.g., 6-methyl) resist enzymatic degradation, enhancing metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
